molecular formula C10H16N4OS B5489635 N-cyclohexyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

N-cyclohexyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide

Cat. No. B5489635
M. Wt: 240.33 g/mol
InChI Key: SPRISDIEUHQHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide” is a compound that contains a 1,2,3-triazole ring. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s a common structure in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “N-cyclohexyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide” are not available, similar 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .


Chemical Reactions Analysis

Again, while specific reactions involving “N-cyclohexyl-2-(1H-1,2,3-triazol-5-ylthio)acetamide” are not available, similar 1H-1,2,3-triazole analogs have shown reactivity in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

N-cyclohexyl-2-(2H-triazol-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c15-9(7-16-10-6-11-14-13-10)12-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRISDIEUHQHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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